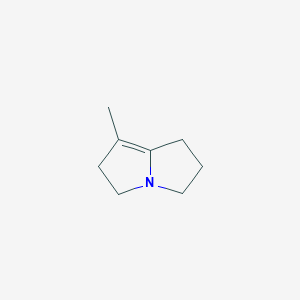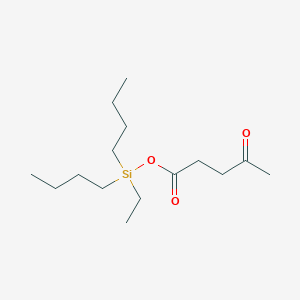
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are heterocyclic compounds containing a pyrrole ring fused to a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine typically involves cyclization reactions. Another method involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, and subsequent cyclization by sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heliotridine: A stereoisomer of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds containing a pyrrole ring fused to a pyrazine ring, exhibiting various biological activities.
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate: A related compound with a carboxylate functional group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
| 76466-48-3 | |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
7-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h2-6H2,1H3 |
Clé InChI |
HAHJWJREONMABN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCN2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)

